Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

Catalog No.
S6594547
CAS No.
1702744-45-3
M.F
C13H23ClN2Ni-
M. Wt
301.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-e...

CAS Number

1702744-45-3

Product Name

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

IUPAC Name

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine

Molecular Formula

C13H23ClN2Ni-

Molecular Weight

301.48 g/mol

InChI

InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1

InChI Key

JKHSSMUEZWZHPB-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]

Canonical SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]

Description

The exact mass of the compound Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II), 99% (contains about 10% o-chlorotoluene) is 300.090318 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) is an organometallic compound characterized by its complex structure involving nickel as the central metal ion coordinated with a chloro ligand and a bidentate ligand, N,N,N',N'-tetramethyl-1,2-ethylenediamine. The chemical formula for this compound is C13_{13}H23_{23}ClN2_2Ni, and it has a molecular weight of 301.48 g/mol. The compound is known for its significant stability and reactivity in various chemical environments, making it useful in catalysis and coordination chemistry .

  • Catalysis

    Nickel complexes with TMEDA can act as catalysts in various organic reactions, such as cross-coupling reactions or hydrogenation. The mechanism would depend on the specific reaction and the role of the o-tolyl group.

  • Material Science

    Organometallic complexes can be used as precursors for the synthesis of new materials with specific properties.

Due to the presence of nickel and chloride, NiCl(o-tolyl)(TMEDA) is likely:

  • Toxic upon ingestion or inhalation [].
  • May cause skin or eye irritation.
  • Potentially carcinogenic, as nickel compounds are classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) [].

  • Substitution Reactions: The chloro ligand can be replaced by other nucleophiles, which is typical for nickel complexes. This includes reactions with water or other amines, leading to the formation of new complexes .
  • Oxidative Addition: Nickel(II) complexes can undergo oxidative addition reactions where the oxidation state of nickel increases from +2 to +4, often reacting with small molecules like hydrogen or halogens .
  • Reductive Elimination: This reaction involves the removal of ligands from the nickel center, reducing its oxidation state and forming new products. This is significant in catalytic cycles where regeneration of the catalyst is necessary .

The synthesis of chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) typically involves the following steps:

  • Preparation of Ligands: N,N,N',N'-tetramethyl-1,2-ethylenediamine is prepared through the alkylation of ethylenediamine with methyl iodide.
  • Formation of Nickel Complex: Nickel(II) chloride is reacted with the prepared ligand in an appropriate solvent (such as ethanol or methanol) under reflux conditions.
  • Isolation: The resulting complex can be precipitated out by adding a non-polar solvent to the reaction mixture, followed by filtration and drying under reduced pressure .

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions and polymerization processes.
  • Coordination Chemistry: Its unique ligand environment allows for studies on metal-ligand interactions and coordination behavior.
  • Material Science: Nickel complexes are explored for their potential use in electronic materials and nanotechnology due to their conductive properties .

Interaction studies involving chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) focus on its reactivity with various substrates and ligands. These studies help in understanding its coordination chemistry and potential applications in catalysis. Research has indicated that such nickel complexes can interact with various organic substrates leading to significant catalytic activity, particularly in carbon-carbon bond formation reactions .

Similar compounds include:

  • Chloro(N,N-dimethylbenzylamine)nickel(II) - This compound features a different amine ligand but retains similar coordination properties.
  • Chloro(N,N,N',N'-tetramethylethylenediamine)copper(II) - A copper analog that shares structural similarities but differs in metal ion properties.
  • Bromo(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) - Similar structure with bromide instead of chloride.

Uniqueness

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) is unique due to its specific ligand environment that enhances its stability and reactivity compared to other nickel complexes. The presence of both a chloro group and a bulky tetramethylated ethylenediamine ligand provides distinct steric and electronic properties that influence its catalytic behavior and interaction with substrates .

Hydrogen Bond Acceptor Count

3

Exact Mass

300.090318 g/mol

Monoisotopic Mass

300.090318 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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